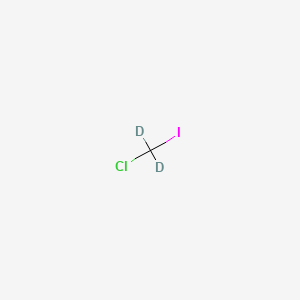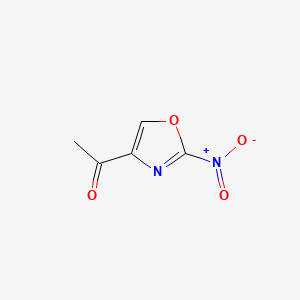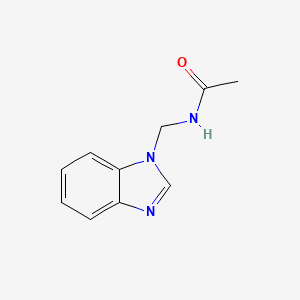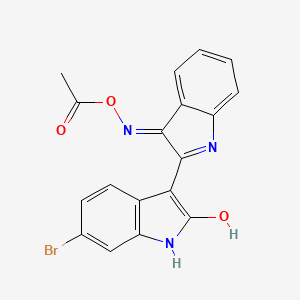![molecular formula C27H40N2O6S B593263 (4Z,7Z,9E,11E,13R,14S,16Z,19Z)-13-[(2R)-2-amino-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-14-hydroxydocosa-4,7,9,11,16,19-hexaenoic acid CAS No. 1784701-62-7](/img/structure/B593263.png)
(4Z,7Z,9E,11E,13R,14S,16Z,19Z)-13-[(2R)-2-amino-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-14-hydroxydocosa-4,7,9,11,16,19-hexaenoic acid
Vue d'ensemble
Description
The compound you mentioned is a member of the maresin conjugates in tissue regeneration (MCTR) family . These are macrophage-derived proresolving and tissue regenerative molecules . They have been identified in human serum, lymph nodes, and plasma .
Synthesis Analysis
The synthetic maresin epoxide intermediate 13S,14S-eMaR (13S,14S-epoxy- 4Z,7Z,9E,11E,16Z,19Z-docosahexaenoic acid) is converted to MCTR1 by LTC 4 S and GSTM4 . The conversion of MCTR1 to MCTR2 is catalyzed by γ-glutamyl transferase (GGT) in human macrophages . Biosynthesis of MCTR3 is mediated by dipeptidases that cleave the cysteinyl-glycinyl bond of MCTR2 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the conversion of the synthetic maresin epoxide intermediate to MCTR1 by LTC 4 S and GSTM4, and the conversion of MCTR1 to MCTR2 by γ-glutamyl transferase (GGT) in human macrophages .Applications De Recherche Scientifique
Tissue Regeneration
MCTR2 is part of a new family of evolutionarily conserved chemical signals that orchestrate host responses to promote tissue regeneration . It has been shown to accelerate tissue regeneration in planaria by 0.6–0.9 days .
Resolution of Infections
When administered at the onset or peak of inflammation, MCTR2 promotes the resolution of E. coli infections in mice . It increases bacterial phagocytosis by exudate leukocytes (~15–50%), limits neutrophil infiltration (~20–50%), promotes efferocytosis (~30%) and reduces eicosanoids .
Upregulation of Phagocytic Responses
MCTR2 upregulates human neutrophil and macrophage phagocytic responses . This suggests that it could play a role in enhancing the body’s immune response.
Biosynthesis Pathway
The conversion of MCTR1 to MCTR2 is catalyzed by γ-glutamyl transferase (GGT) in human macrophages . The biosynthesis of MCTR3 is mediated by dipeptidases that cleave the cysteinyl-glycinyl bond of MCTR2 .
Role in Inflammation
MCTR2 is a specialized pro-resolving mediator (SPM) synthesized from docosahexaenoic acid (DHA) in macrophages at the site of inflammation . This suggests that it could play a role in resolving inflammation and promoting healing.
Orientations Futures
Mécanisme D'action
Target of Action:
MCTR2 primarily targets macrophages at the site of inflammation. These specialized immune cells play a crucial role in resolving inflammation and promoting tissue repair .
Mode of Action:
Here’s how MCTR2 interacts with its targets:
Pharmacokinetics:
Result of Action:
- Eicosanoid Modulation : In a mouse model of peritonitis, MCTR2 selectively reduces pro-inflammatory eicosanoids (PGD2 and PGF2α) in the exudate .
Action Environment:
Propriétés
IUPAC Name |
(4Z,7Z,9E,11E,13R,14S,16Z,19Z)-13-[(2R)-2-amino-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-14-hydroxydocosa-4,7,9,11,16,19-hexaenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H40N2O6S/c1-2-3-4-5-11-14-17-23(30)24(36-21-22(28)27(35)29-20-26(33)34)18-15-12-9-7-6-8-10-13-16-19-25(31)32/h3-4,6-7,9-15,18,22-24,30H,2,5,8,16-17,19-21,28H2,1H3,(H,29,35)(H,31,32)(H,33,34)/b4-3-,7-6-,12-9+,13-10-,14-11-,18-15+/t22-,23-,24+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPBQPRBQBDLLLA-VZUSUAOUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC(C(C=CC=CC=CCC=CCCC(=O)O)SCC(C(=O)NCC(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C[C@@H]([C@@H](/C=C/C=C/C=C\C/C=C\CCC(=O)O)SC[C@@H](C(=O)NCC(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H40N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is MCTR2 and what is its role in the body?
A1: MCTR2, or (4Z,7Z,9E,11E,13R,14S,16Z,19Z)-13-[(2R)-2-amino-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-14-hydroxydocosa-4,7,9,11,16,19-hexaenoic acid, is a specialized pro-resolving mediator (SPM) belonging to a family of molecules called maresin conjugates in tissue regeneration (MCTR). These molecules play a crucial role in actively promoting the resolution of inflammation and facilitating tissue repair and regeneration. [, , ]
Q2: How is MCTR2 synthesized?
A2: MCTR2 is biosynthesized from the omega-3 fatty acid docosahexaenoic acid (DHA). The process involves a series of enzymatic conversions, starting with the 14-lipoxygenation of DHA. This leads to the formation of an intermediate allylic epoxide, which is then conjugated to glutathione to yield MCTR1. MCTR1 is further metabolized by the enzyme γ-glutamyl transferase (GGT) to produce MCTR2. [, ]
Q3: What are the known biological activities of MCTR2?
A3: MCTR2 exhibits potent anti-inflammatory and pro-resolving actions. Studies have shown that MCTR2 can:
- Limit neutrophil infiltration: MCTR2 helps regulate the influx of neutrophils, a type of white blood cell, to the site of inflammation, preventing excessive tissue damage. [, ]
- Promote efferocytosis: MCTR2 enhances the clearance of apoptotic cells by macrophages, a process crucial for resolving inflammation and initiating tissue repair. []
- Stimulate bacterial phagocytosis: MCTR2 enhances the ability of macrophages to engulf and destroy bacteria, contributing to the resolution of infections. [, ]
- Counter-regulate vascular actions of leukotrienes: MCTR2 can counteract the vascular leakage induced by leukotriene D4 (LTD4), a pro-inflammatory mediator. []
- Accelerate tissue regeneration: MCTR2 has been shown to accelerate tissue regeneration in planaria, a type of flatworm often used as a model organism for regeneration studies. []
Q4: How does MCTR2 interact with cells to exert its effects?
A4: While the precise receptor for MCTR2 remains under investigation, studies indicate that it interacts with the cysteinyl leukotriene receptor-1 (CysLT1). This interaction allows MCTR2 to counteract the effects of pro-inflammatory mediators like LTD4 and promote pro-resolving activities such as phagocytosis. []
Q5: What is the significance of studying MCTR2 and related molecules?
A5: Understanding the actions of MCTR2 and other pro-resolving mediators is crucial for developing novel therapeutic strategies for inflammatory diseases. Currently, many treatments focus on suppressing inflammation, but these approaches often have limitations and side effects. Targeting the resolution phase of inflammation with molecules like MCTR2 offers a promising alternative with potentially fewer adverse effects. [, , ]
Q6: What are the future directions for research on MCTR2?
A6: Future research on MCTR2 will likely focus on:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Methyl-5-[5-(2-methylphenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]pyridine](/img/structure/B593183.png)







